molecular formula C14H21NOSi B6329603 2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile CAS No. 2338684-84-5

2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile

Cat. No. B6329603
CAS RN: 2338684-84-5
M. Wt: 247.41 g/mol
InChI Key: ZSSMFHRISYNPDS-UHFFFAOYSA-N
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Description

“2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile” is an organic compound. It contains a tert-butyldimethylsilyloxy group, which is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it more promising for applications . This compound is often used in organic synthesis as a protective group .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C10H25NO2Si . It has a molecular weight of 219.40 .


Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group in “this compound” is stable to aqueous base but may be converted back to alcohols under acidic conditions . A sequential one-pot synthesis for the oxidation of primary and secondary tert-butyldimethylsilyl (TBDMS) ethers, using the presence of PhIO or PhI(OAc)2 and catalytic amounts of metal triflates and TEMPO in THF or acetonitrile tolerates acid-sensitive protecting groups .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a density of 0.887 g/mL at 25 °C and a refractive index (n20/D) of 1.440 .

Scientific Research Applications

2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile is used in a variety of scientific research applications. It is commonly used as a protective group in the synthesis of polymers and other materials, as it can be removed easily under mild conditions. It is also used in the synthesis of drugs, as it can be used to modify the pharmacokinetics of the drug. Additionally, it is used in the synthesis of peptides and other biomolecules, as it can be used to modify the structure and properties of the molecules.

Mechanism of Action

2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile is a highly reactive compound that can react with a variety of substrates. It can be used as a nucleophilic reagent in organic synthesis, as it can react with electrophiles to form a covalent bond. Additionally, it can be used as a Lewis acid catalyst in the synthesis of a variety of compounds, as it can activate the reactants and facilitate the reaction.
Biochemical and Physiological Effects
This compound is a highly reactive compound, and it can react with a variety of biological molecules, including proteins, enzymes, and nucleic acids. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which can affect the metabolism of drugs and other compounds. Additionally, it has been shown to interfere with the transcription and translation of certain genes, as well as the production of certain proteins.

Advantages and Limitations for Lab Experiments

2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile is a versatile reagent that is widely used in the laboratory. It is highly reactive, and it can be used to synthesize a variety of compounds. Additionally, it can be used as a protective group in the synthesis of polymers and other materials. However, it is important to note that it is a highly reactive compound, and it can react with a variety of biological molecules, which can lead to unwanted side effects.

Future Directions

2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile has a wide range of applications in the scientific research community, and there are many potential future directions for its use. For example, it could be used to modify the pharmacokinetics of drugs, as well as the structure and properties of biomolecules. Additionally, it could be used in the synthesis of novel materials, such as polymers and nanomaterials. Additionally, it could be used to create new catalysts for organic synthesis, as well as to study the mechanism of action of enzymes and other biological molecules. Finally, it could be used to study the effect of environmental pollutants on living organisms, as well as to develop new methods for the treatment of diseases.

properties

IUPAC Name

2-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-13-9-7-6-8-12(13)10-11-15/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSMFHRISYNPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC=C1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Mandelonitrile (50 g, 0.38 moles) and imidazole (64 g, 0.94 moles) were dissolved in DMF (100 cm3) and the resulting solution cooled in an ice-water bath. tert-Butyldimethylsilyl chloride (68 g, 0.45 moles) was then added portionwise over a period of 20 minutes. The flask contents were then warmed to 35° C. and stirred at that temperature for 18 hours. The reaction mixture was then cooled and partitioned between ethyl acetate (3×100 cm3) and deionised water (100 cm3). The combined organic fractions were then washed with brine (100 cm3), dried over anhydrous magnesium sulphate and concentrated under reduced pressure to give the crude product as a yellow oil. Flash chromatography (600 g kieselgel 60 silica) eluting with 20% dichloromethane in pentane gave the title compound as an oil (77 g, 0.31 moles, 82%), δH (300 MHz;CDCl3) 0.1 (3H, s), 0.2 (3H, s), 1.0 (9H, s), 5.5 (1H, s), and 7.4 (5H, m).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step Two
Yield
82%

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